2-Thiouracil

nNOS inhibition isoform selectivity nitric oxide synthase

2-Thiouracil (2TU) is a sulfur-containing nucleobase analog derived from uracil by replacement of the C2 carbonyl oxygen with a thioxo group. This simple structural modification fundamentally alters the compound's electronic properties, tautomeric equilibrium, and biological recognition.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
CAS No. 126160-72-3
Cat. No. B140356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiouracil
CAS126160-72-3
Synonyms4(1H)-Pyrimidinone, 2-mercapto- (9CI)
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)S
InChIInChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEMGGZBWXRYJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
VERY SLIGHTLY SOL IN WATER (1:2000);  PRACTICALLY INSOL IN ETHER, ACIDS;  READILY SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ALC;  SOL IN ANHYD HYDROGEN FLUORIDE

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiouracil (CAS: 126160-72-3) – Baseline Overview for Research and Industrial Procurement


2-Thiouracil (2TU) is a sulfur-containing nucleobase analog derived from uracil by replacement of the C2 carbonyl oxygen with a thioxo group [1]. This simple structural modification fundamentally alters the compound's electronic properties, tautomeric equilibrium, and biological recognition. While historically recognized as an antithyroid drug, 2-thiouracil possesses a multi-faceted activity profile that distinguishes it from both the parent nucleobase and other thiopyrimidines. The compound exhibits selective inhibition of neuronal nitric oxide synthase (nNOS) with a Ki of 20 μM and shows inactivity against inducible (iNOS) and endothelial (eNOS) isoforms [2]. It also demonstrates a marked and specific affinity for melanin-producing tissues, enabling applications as a melanoma-seeker in diagnostic and therapeutic contexts [3].

Why Substituting 2-Thiouracil with Other Thiopyrimidines or Uracil Analogs Compromises Experimental and Therapeutic Outcomes


The position of sulfur substitution on the pyrimidine ring dictates both photophysical behavior and biological target engagement. 2-Thiouracil and 4-thiouracil, despite sharing the same molecular formula, exhibit dramatically different photophysical deactivation pathways: 4-thiouracil demonstrates relatively higher yields of intersystem crossing, triplet lifetime, and singlet oxygen production, whereas 2-thiouracil shows relatively higher phosphorescence yield [1]. Furthermore, among thiouracil derivatives, only 2-thiouracil displays selective nNOS inhibition while remaining inactive on iNOS and eNOS [2]. The presence of a 6-propyl substituent (as in 6-propyl-2-thiouracil, PTU) enhances thyroperoxidase (TPO) inhibitory potency—IC50 of 1.96 μM for PTU versus no reported IC50 for unsubstituted 2-thiouracil in the same assay—but may alter melanoma-seeking properties and introduces different metabolic liabilities [3]. These differences mean that generic substitution of one thiouracil for another is not scientifically valid without re-validation of the specific property under investigation.

Quantitative Differentiation Evidence for 2-Thiouracil (CAS: 126160-72-3) Versus Closest Analogs and Alternatives


Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition with Isoform Specificity Over iNOS and eNOS

2-Thiouracil selectively inhibits neuronal nitric oxide synthase (nNOS) with a competitive inhibition constant (Ki) of 20 μM, while exhibiting no detectable activity against inducible NOS (iNOS) or endothelial NOS (eNOS) isoforms [1]. This isoform selectivity profile contrasts with other antithyroid drugs such as methimazole and propylthiouracil, which have not been reported to inhibit nNOS with comparable selectivity, and with non-selective NOS inhibitors that affect multiple isoforms.

nNOS inhibition isoform selectivity nitric oxide synthase

Melanoma-Seeking Affinity: In Vitro Binding to Dopaquinone and Suppression of Dopachrome Formation

In a comparative in vitro screening of 22 thioureylene and thioamide compounds, 2-thiouracil was among the five most effective agents in decreasing dopachrome formation (measured spectrophotometrically at 475 nm) while exhibiting minimal inhibition of tyrosinase activity [1]. This binding to dopaquinone—an intermediate in the melanin synthetic pathway—underpins its selective uptake by melanin-producing tissues. The observed affinity is consistent with in vivo studies demonstrating marked accumulation of radiolabeled 2-thiouracil in murine melanomas [2]. Among structurally related compounds, 6-methyl-2-thiouracil also showed similar behavior, but unsubstituted thiouracil and other thioureas varied widely in their melanoma-seeking properties.

melanoma targeting melanin affinity dopaquinone binding

Photophysical Differentiation: Higher Phosphorescence Yield Relative to 4-Thiouracil

A 2024 quantum-chemistry study directly comparing 2-thiouracil and 4-thiouracil revealed distinct photophysical deactivation pathways. 4-Thiouracil exhibits relatively higher yields of intersystem crossing, longer triplet lifetime, and greater singlet oxygen production, while 2-thiouracil demonstrates a relatively higher yield of phosphorescence [1]. These differences arise from variations in the electronic structure and excited-state dynamics conferred by the position of sulfur substitution.

photophysics phosphorescence thiouracil photochemistry

Unique Base-Pairing Ambiguity via Tautomerism: Mimicry of Both Purine Deoxyribonucleotides

Studies on 6-arylhydrazino-2-thiouracil derivatives revealed that reversal of DNA polymerase III inhibition required both dGTP and dATP, in contrast to analogous uracil derivatives (reversed by dGTP alone) and isocytosine derivatives (reversed by dATP alone) [1]. This dual requirement is attributed to the ability of the 2-thiouracil moiety to undergo tautomerism between the 2-thione and 2-thiol forms, enabling it to pair with both cytosine and thymine in the DNA template [2]. This property is unique to the 2-thio substitution and is not observed in the corresponding 4-thio or dithio analogs.

tautomerism DNA polymerase inhibition base pairing

Optimal Research and Industrial Application Scenarios for 2-Thiouracil Based on Verified Differentiation


Selective Chemical Probe for Neuronal Nitric Oxide Synthase (nNOS) in Neurobiology

2-Thiouracil is ideally suited for experiments requiring selective inhibition of nNOS without cross-reactivity with iNOS or eNOS. Its Ki of 20 μM allows for competitive antagonism of nNOS activity in vitro [1]. Researchers investigating the role of nNOS in neurodegenerative diseases, pain signaling, or synaptic plasticity should select 2-thiouracil over non-selective NOS inhibitors like L-NAME, which would confound results by affecting all three isoforms [1].

Melanoma-Targeted Imaging and Therapeutic Payload Delivery

The proven affinity of 2-thiouracil for melanin-producing tissues, demonstrated by both in vitro dopachrome suppression assays and in vivo uptake in murine melanoma models [2][3], makes it a rational choice as a targeting ligand for the development of melanoma-specific diagnostic radiotracers, BNCT boron delivery agents, or cytotoxic drug conjugates. This property is not shared by uracil, 4-thiouracil, or most other nucleobase analogs.

Photophysical Studies Requiring Phosphorescence Over Singlet Oxygen Generation

When experimental designs demand a thiouracil derivative with relatively higher phosphorescence yield rather than triplet-mediated singlet oxygen production, 2-thiouracil should be chosen over 4-thiouracil [4]. This differentiation is critical for applications in luminescence-based assays, bioimaging, and mechanistic photochemistry where the desired signal is phosphorescence emission.

Exploring Ambiguous Base-Pairing Mechanisms in DNA Replication and Antiviral Design

The unique ability of 2-thiouracil derivatives to mimic both purine deoxyribonucleotides through tautomerism, requiring both dGTP and dATP for reversal of polymerase inhibition [5], positions 2-thiouracil as a valuable scaffold for investigating non-canonical base-pairing fidelity and for designing novel nucleoside analogs with potential antiviral or antibacterial activity that exploit this property.

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